molecular formula C18H13BrN2O4 B11645676 5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11645676
M. Wt: 401.2 g/mol
InChI Key: PPISJHFRIHVBCY-UHFFFAOYSA-N
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Description

5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a benzyloxy group, a bromophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable brominating agent to form the benzyloxy group.

    Introduction of the bromophenyl group:

    Formation of the diazinane trione core: This step involves the cyclization of the intermediate compounds to form the diazinane trione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    5-{[2-(4-CHLOROPHENOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a chlorophenoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern and the presence of both a benzyloxy group and a bromophenyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H13BrN2O4

Molecular Weight

401.2 g/mol

IUPAC Name

5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13BrN2O4/c19-13-6-7-15(25-10-11-4-2-1-3-5-11)12(8-13)9-14-16(22)20-18(24)21-17(14)23/h1-9H,10H2,(H2,20,21,22,23,24)

InChI Key

PPISJHFRIHVBCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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